N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a methyl-substituted pyrazole ring via an amide bond. The benzimidazole moiety is known for its role in medicinal chemistry, particularly in kinase inhibition and DNA intercalation, while the pyrazole-carboxamide group contributes to hydrogen bonding and solubility modulation.
Synthesis: The compound can be synthesized using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between N1-methylpyrazole-3-carboxylic acid and 2-(1H-benzimidazol-2-yl)aniline in anhydrous DMF, followed by purification via column chromatography . This method yields high-purity products, as confirmed by NMR, elemental analysis, and melting point determination.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-11H,1H3,(H,19,20)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQGQUQEEFENML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays demonstrated that it effectively reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 0.08 µM .
2. Anti-inflammatory Effects
This compound has also exhibited anti-inflammatory properties. In animal models, it reduced carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease pathology. For example, it was found to inhibit monoamine oxidases (MAOs) with notable selectivity, showcasing a potential role in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Anticancer (MCF-7) | 0.08 µM | |
| Anti-inflammatory | Significant reduction | |
| MAO Inhibition | Selective inhibitor |
Case Study 1: Anticancer Efficacy
A study conducted by Tewari et al. (2014) explored the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential for further development as an anticancer therapeutic .
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on inflammatory pathways, the compound was administered in a carrageenan-induced rat model. Results showed a marked decrease in paw swelling compared to control groups, indicating effective anti-inflammatory action mediated through COX inhibition .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogs, their substituents, and observed properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
